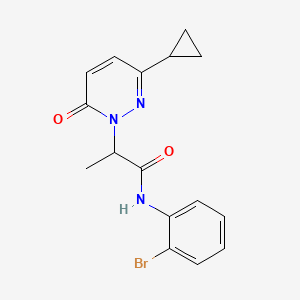
N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C16H16BrN3O2 and its molecular weight is 362.227. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a bromophenyl group and a pyridazinone core, which are significant in its biological interactions. The synthesis typically involves several steps:
- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones or ketoesters under acidic or basic conditions.
- Introduction of the Cyclopropyl Group : Cyclopropyl moieties can be introduced via cyclopropanation reactions using diazo compounds.
- Bromination : The introduction of the bromine atom is accomplished through electrophilic bromination techniques.
- Final Formation : The sulfonamide or amide functionality is formed by reacting the intermediate with appropriate sulfonyl chlorides or amines in the presence of bases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate various biochemical pathways, although detailed investigations are necessary to fully elucidate these mechanisms.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown selective cytotoxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HOP-92 | 0.001 | Highly sensitive to treatment |
| U251 | 0.001 | Significant inhibition observed |
| A549 | 0.005 | Moderate sensitivity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .
3.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It exhibits notable effects against both gram-positive and gram-negative bacteria, as well as antifungal properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Candida albicans | 0.3 µg/mL |
These results indicate its potential as a broad-spectrum antimicrobial agent .
4.1 In Vivo Studies
A study conducted on animal models demonstrated that administration of this compound resulted in significant tumor reduction in NSCLC models, with minimal side effects observed . The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.
4.2 Clinical Implications
While preclinical data are promising, further clinical trials are necessary to assess safety and efficacy in humans. The compound's unique structural features suggest it could be developed into a novel therapeutic agent for treating resistant cancer types and infections.
科学研究应用
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide may possess anti-inflammatory and analgesic properties. These effects are potentially due to its ability to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in treating conditions like arthritis and chronic pain.
Cancer Research
The compound has been investigated for its anticancer potential. Its structural characteristics allow it to interact with various molecular targets involved in cancer progression. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Further research is required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of certain enzymes and receptors implicated in various biological pathways. The brominated aromatic ring may enhance binding affinity to these targets, leading to altered enzymatic activity that could be exploited for therapeutic purposes.
Case Studies and Research Findings
属性
IUPAC Name |
N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-10(16(22)18-14-5-3-2-4-12(14)17)20-15(21)9-8-13(19-20)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEDLRRYZLFAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Br)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













